![molecular formula C13H17NO B2394675 4-(2,3-dihydro-1H-inden-2-yl)morpholine CAS No. 23912-69-8](/img/structure/B2394675.png)
4-(2,3-dihydro-1H-inden-2-yl)morpholine
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Overview
Description
“4-(2,3-dihydro-1H-inden-2-yl)morpholine” is an organic compound with the molecular formula C13H17NO . It is a derivative of morpholine, a heterocyclic organic compound that features both amine and ether functional groups .
Molecular Structure Analysis
The molecular structure of “4-(2,3-dihydro-1H-inden-2-yl)morpholine” includes a morpholine ring attached to an indene ring . The indene ring is a fused ring system, consisting of a benzene ring fused with a cyclopentene ring . The morpholine ring is a six-membered ring with four carbon atoms, one oxygen atom, and one nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(2,3-dihydro-1H-inden-2-yl)morpholine” include a molecular weight of 203.28 g/mol, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 2, and a rotatable bond count of 1 . It also has a topological polar surface area of 12.5 Ų .Scientific Research Applications
Antiviral Activity
Indole derivatives have demonstrated antiviral potential. For instance:
- 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives exhibited inhibitory activity against influenza A virus, with compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showing promising results .
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives displayed antiviral activity against Coxsackie B4 virus .
Antitubercular Activity
The indole scaffold has also been explored for its antitubercular properties:
- (E)-1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substitutedphenyl)prop-2-en-1-one derivatives were evaluated for in vitro antitubercular activity against Mycobacterium tuberculosis (H37Ra MTB) and Mycobacterium bovis (BCG) .
Cognitive Enhancement for Alzheimer’s Disease
Researchers have designed novel 2,3-dihydro-1H-inden-1-ones as dual inhibitors of PDE4 and AChE to treat Alzheimer’s disease. These compounds aim to improve cognitive and memory function .
Leishmaniasis Treatment
Unique functionalized 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives synthesized from indole have been evaluated for antileishmanial efficacy against visceral leishmaniasis (VL) .
Other Applications
While not directly studied for 4-(2,3-dihydro-1H-inden-2-yl)morpholine , indole derivatives have also shown promise in fields such as anti-inflammatory, anticancer, antioxidant, and antidiabetic activities .
Future Directions
The future directions for “4-(2,3-dihydro-1H-inden-2-yl)morpholine” could involve further exploration of its pharmacological potential. Indole derivatives have been found to possess diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . Additionally, the development of new CDK inhibitors is needed due to poor selectivity, indicating potential future directions for related compounds .
Mechanism of Action
Target of Action
The compound “4-(2,3-dihydro-1H-inden-2-yl)morpholine” is a derivative of indole and morpholine . Indole derivatives are known to bind with high affinity to multiple receptors , and morpholine derivatives also possess a wide variety of pharmacological activities . .
Mode of Action
It’s worth noting that indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Morpholine derivatives also have a broad spectrum of biological activities .
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole and morpholine derivatives , it can be inferred that this compound may potentially affect multiple biochemical pathways.
Result of Action
Given the broad spectrum of biological activities associated with indole and morpholine derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.
properties
IUPAC Name |
4-(2,3-dihydro-1H-inden-2-yl)morpholine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-2-4-12-10-13(9-11(12)3-1)14-5-7-15-8-6-14/h1-4,13H,5-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEPNVQUAJQEYCQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2CC3=CC=CC=C3C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,3-dihydro-1H-inden-2-yl)morpholine |
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